molecular formula C9H18N2S B11821112 (3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine

Cat. No.: B11821112
M. Wt: 186.32 g/mol
InChI Key: CPNYKHRVBCKDGW-UHFFFAOYSA-N
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Description

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylthiazole with tert-butylamine under specific conditions to introduce the tert-butyl group . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions[][3].

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles[3][3].

Scientific Research Applications

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine is unique due to the presence of both tert-butyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(3-tert-butyl-4-methyl-2H-1,3-thiazol-2-yl)methanamine

InChI

InChI=1S/C9H18N2S/c1-7-6-12-8(5-10)11(7)9(2,3)4/h6,8H,5,10H2,1-4H3

InChI Key

CPNYKHRVBCKDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(N1C(C)(C)C)CN

Origin of Product

United States

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